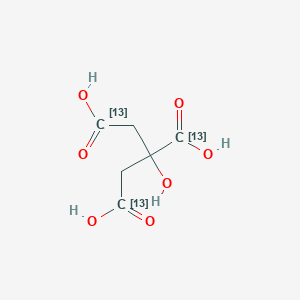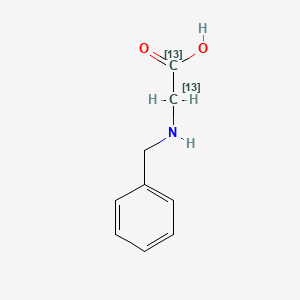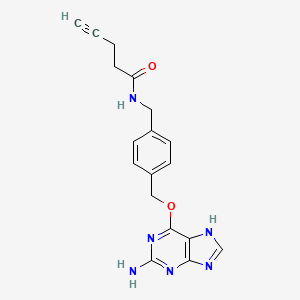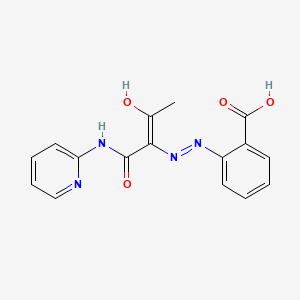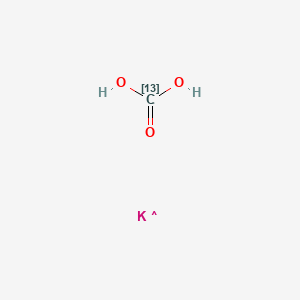
PotassiumBicarbonate-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bicarbonate-13C, also known as potassium hydrogen carbonate-13C, is a stable isotope-labeled compound with the chemical formula KH13CO3. It is a white, crystalline solid that is slightly alkaline and odorless. The compound is used in various scientific research applications due to its isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bicarbonate-13C is typically synthesized by treating an aqueous solution of potassium carbonate with carbon dioxide. The reaction can be represented as follows:
K2CO3+CO2+H2O→2KH13CO3
This method ensures the incorporation of the 13C isotope into the bicarbonate molecule .
Industrial Production Methods
Industrial production of potassium bicarbonate-13C involves the use of high-purity potassium carbonate and carbon dioxide enriched with the 13C isotope. The reaction is carried out under controlled conditions to ensure the desired isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium bicarbonate-13C undergoes several types of chemical reactions, including:
Decomposition: Upon heating, potassium bicarbonate-13C decomposes to form potassium carbonate, carbon dioxide, and water.
2KH13CO3→K2CO3+CO2+H2O
Neutralization: It reacts with acids to form potassium salts, carbon dioxide, and water.
KH13CO3+HCl→KCl+CO2+H2O
Common Reagents and Conditions
Common reagents used in reactions with potassium bicarbonate-13C include acids such as hydrochloric acid and sulfuric acid. The reactions are typically carried out at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from reactions involving potassium bicarbonate-13C include potassium salts (e.g., potassium chloride), carbon dioxide, and water .
Scientific Research Applications
Potassium bicarbonate-13C is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of potassium bicarbonate-13C is primarily related to its ability to neutralize acids and increase pH levels. In biological systems, it acts as a buffering agent, helping to maintain pH balance. The isotopic labeling allows researchers to trace the compound’s metabolic pathways and interactions within the body .
Comparison with Similar Compounds
Similar Compounds
Potassium bicarbonate: The non-labeled version of potassium bicarbonate-13C, used in similar applications but without the isotopic tracing capabilities.
Sodium bicarbonate-13C: Another isotopically labeled bicarbonate compound, used for similar research purposes but with sodium instead of potassium.
Barium carbonate-13C: A stable isotope-labeled carbonate compound used in studies on drug metabolism and other applications.
Uniqueness
Potassium bicarbonate-13C is unique due to its isotopic labeling, which allows for detailed tracing and analysis in various scientific fields. This makes it particularly valuable for research applications where understanding carbon pathways and interactions is crucial .
Properties
Molecular Formula |
CH2KO3 |
|---|---|
Molecular Weight |
102.116 g/mol |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
InChI Key |
QNEFNFIKZWUAEQ-YTBWXGASSA-N |
Isomeric SMILES |
[13C](=O)(O)O.[K] |
Canonical SMILES |
C(=O)(O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


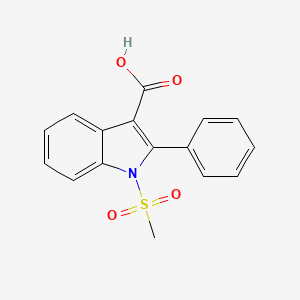
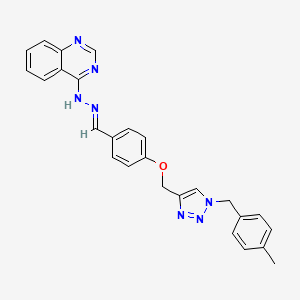



![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
